molecular formula C10H14O3S B178661 2,3,5,6-Tetramethylbenzenesulfonic acid CAS No. 4681-78-1

2,3,5,6-Tetramethylbenzenesulfonic acid

Cat. No.: B178661
CAS No.: 4681-78-1
M. Wt: 214.28 g/mol
InChI Key: KJJMOCUMRBSKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetramethylbenzenesulfonic Acid ( 4681-78-1) is an organic sulfonic acid with the molecular formula C10H14O3S and a molecular weight of 214.28 g/mol . This compound is characterized by a benzene ring with four methyl groups, creating a sterically hindered structure, and a sulfonic acid functional group . It is supplied with a high purity level of 98% and is intended for research applications only . This chemical serves as a valuable building block and functional monomer in materials science. Its primary research application is in the synthesis of sulfonated polyimides for advanced gas separation membranes . When polymerized with dianhydrides like 6FDA, it contributes to membranes with excellent performance for separations such as CO2/CH4, which is crucial for natural gas and biogas purification technologies . The incorporation of the polar sulfonic acid group into the polymer backbone promotes hydrogen bonding and charge-transfer complex interactions, leading to tighter polymer chain packing. This results in enhanced gas-pair selectivity, making the resulting materials highly promising for energy-efficient separation processes . Researchers should handle this material with care. It is classified as harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Good ventilation should be ensured when handling, and dust formation should be avoided .

Properties

IUPAC Name

2,3,5,6-tetramethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJMOCUMRBSKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963672
Record name 2,3,5,6-Tetramethylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4681-78-1
Record name NSC171648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetramethylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Stability

Compound Name Substituents Key Features Applications References
This compound 4 × -CH₃, -SO₃H High steric hindrance; strong acidity; hydrophobic core with polar group Catalysis, surfactants, materials
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate 4 × -F, -OH, -SO₃⁻Na⁺ Enhanced hydrophilicity; fluorine-induced electron-withdrawing effects Fluorine-19 MRI contrast agents
4-Bromo-2,3,5,6-tetrafluorobenzoic acid 4 × -F, -Br, -COOH Moderate acidity; halogenated reactivity Enzyme inhibition, synthetic building block
N-(2,3,5,6-Tetrafluorophenyl)maleimide 4 × -F, maleimide group Electron-deficient aromatic ring; reactive dienophile Polymer crosslinking, bioconjugation
3-(Trifluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine -CF₃, -SO₂-azetidine, 4 × -CH₃ Enhanced bioactivity due to trifluoromethyl and sulfonyl groups Antibacterial and antiviral agents

Key Observations :

  • Steric Effects : The tetramethyl substitution in this compound creates significant steric hindrance, reducing undesired side reactions in catalytic processes compared to less-substituted analogs like sodium 4-hydroxybenzenesulfonate .
  • Electronic Effects : Fluorinated analogs (e.g., Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate) exhibit stronger electron-withdrawing effects, altering acidity and solubility profiles .
  • Biological Activity: Derivatives with azetidine sulfonyl groups (e.g., 3-(Trifluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine) demonstrate superior antimicrobial activity compared to non-methylated or halogenated variants, likely due to enhanced membrane permeability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Sodium 4-Hydroxybenzenesulfonate 2,3,5,6-Tetrafluorobenzoic acid
Molecular Weight (g/mol) ~246 (estimated) 200.18 210.08
Acidity (pKa) ~-2 (strong acid) ~1.5 ~2.8
Solubility in Water Moderate High Low
Thermal Stability High (decomposes >250°C) Moderate (decomposes ~200°C) Low (decomposes ~150°C)

Analysis :

  • The tetramethyl derivative’s strong acidity and moderate water solubility make it ideal for acid-catalyzed reactions in mixed solvent systems .
  • Fluorinated benzoic acids (e.g., 2,3,5,6-Tetrafluorobenzoic acid) exhibit lower thermal stability due to weaker C-F bonds compared to C-CH₃ bonds in the tetramethyl compound .

Table 3: Functional Comparisons

Application This compound Similar Compounds Performance Advantage
Catalysis Friedel-Crafts alkylation H₂SO₄, p-toluenesulfonic acid Higher selectivity, reduced waste
Surfactants Non-ionic emulsifiers Sodium dodecylbenzenesulfonate Improved thermal stability
Pharmaceutical Intermediates Sulfonamide drug synthesis 4-Amino-2,3,5,6-tetrafluorophenol Enhanced bioavailability

Notable Findings:

  • In catalysis, the tetramethyl compound outperforms traditional acids like H₂SO₄ by minimizing side reactions such as sulfonation .
  • Fluorinated phenols (e.g., 4-Amino-2,3,5,6-tetrafluorophenol) are less effective in drug synthesis due to lower solubility and higher toxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield of 2,3,5,6-tetramethylbenzenesulfonic acid while minimizing byproduct formation?

  • Methodological Answer : Use excess alkylating agents (e.g., n-BuLi) in tetrahydrofuran (THF) to ensure complete substitution of methyl groups on the benzene ring. For example, excess n-BuLi (≥2 equivalents) suppresses mono-substituted byproducts like 2,3,5,6-tetramethylbenzoic acid by driving full substitution . Post-synthesis, recrystallization from water/acetone mixtures removes residual impurities and stabilizes hydrogen-bonded networks .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SCXRD) with elemental analysis. SCXRD confirms the spatial arrangement of methyl and sulfonic acid groups (e.g., orthorhombic or monoclinic crystal systems), while elemental analysis validates stoichiometry. Discrepancies in nitrogen or carbon content may indicate unreacted intermediates or salt adducts, as seen in analogous ammonium benzoate adducts .

Q. What purification challenges arise during the synthesis of this compound?

  • Methodological Answer : The compound’s high polarity and tendency to form hydrates (e.g., 32H₂O adducts) complicate isolation. Use fractional recrystallization in mixed solvents (e.g., acetone/water) to selectively precipitate the anhydrous form. Thermal gravimetric analysis (TGA) can monitor dehydration thresholds (e.g., stability up to 250°C for ammonium salts) .

Advanced Research Questions

Q. How does thermal stability vary between this compound and its derivatives under inert vs. oxidative conditions?

  • Methodological Answer : Perform dynamic TGA and differential scanning calorimetry (DSC) in argon and air atmospheres. For example, ammonium salts of related sulfonic acids decompose endothermically above 250°C in argon but exothermically in air due to oxidative degradation. Sublimation or decomposition byproducts can be identified via XRPD .

Q. What role does hydrogen bonding play in the solubility and crystallinity of this compound?

  • Methodological Answer : Analyze hydrogen-bonding networks using SCXRD and IR spectroscopy. Extended networks in hydrates (e.g., H2tfBDC·32H₂O) reduce solubility in polar solvents, while anhydrous forms dissolve better in acetone or THF. Solubility can be modulated by converting the acid to ammonium salts, which disrupt intermolecular hydrogen bonds .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : Use the sulfonic acid group as a coordinating ligand for transition metals (e.g., Pd or Cu). Pre-functionalize the ligand via ion exchange (e.g., converting to (NH₄)₂tfBDC for enhanced aqueous solubility) before MOF assembly. Porosity and stability can be tested using gas adsorption (e.g., H₂ or CO₂) and powder XRPD .

Q. What analytical techniques resolve contradictions between elemental analysis and XRPD data for this compound derivatives?

  • Methodological Answer : Combine solid-state NMR with mass spectrometry (MS). For instance, deviations in nitrogen content (e.g., 5.98% observed vs. 3.46% calculated) in ammonium adducts suggest non-stoichiometric ratios, which NMR can clarify by identifying protonation states. MS detects sublimated or decomposed fragments missed by XRPD .

Notes

  • Avoid commercial sources (e.g., ) as per guidelines.
  • Structural analogs (e.g., fluorinated derivatives) provide indirect insights due to limited direct data on this compound.
  • Methodologies are extrapolated from peer-reviewed syntheses and crystallographic studies .

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